(3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone
Description
This compound is a β-lactam derivative featuring a 2-oxetanone (β-lactam) core substituted with a 2,5-difluorophenyl group, a methyl group at the 3R position, and a 1H-1,2,4-triazol-1-ylmethyl moiety at the 4R position. Its structural uniqueness lies in the combination of a strained oxetanone ring and the triazole group, which is commonly associated with antifungal activity in azole-class drugs .
Properties
IUPAC Name |
(3R,4R)-4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZJTXQMVLLME-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@]1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural and functional similarities and differences with key analogs:
Key Structural Observations :
- The target compound’s 2-oxetanone core distinguishes it from most triazole antifungals, which typically use tetrahydrofuran (posaconazole) or 1,3-dioxolane (saperconazole) rings . This structural difference may influence metabolic stability and target binding.
- The 2,5-difluorophenyl group (vs. 2,4-difluorophenyl in posaconazole) may alter electronic properties and steric interactions with fungal cytochrome P450 enzymes .
Preparation Methods
Friedel-Crafts Acylation
Aryl ketone precursors are synthesized via Friedel-Crafts acylation using 2,5-difluorobenzene and acetyl chloride in the presence of AlCl₃. This step demands rigorous temperature control (–10°C to 0°C) to minimize polyacylation.
Optimization Insight
-
Solvent : Nitromethane improves regioselectivity (85% para-substitution).
Installation of the 1H-1,2,4-Triazole Moiety
Nucleophilic Alkylation
The ACS Omega protocol for s-triazole derivatives employs a one-pot oxidation-alkylation-cyclization sequence. Applied here:
-
Oxidation : 1H-1,2,4-triazole is treated with H₂O₂ (30%) to generate a disulfide intermediate.
-
Alkylation : Reaction with bromomethyl-oxetanone intermediate (derived from Intermediate A) in DMF at 80°C for 8 hours.
-
Cyclization : Intramolecular attack forms the triazole-methyl-oxetanone linkage, yielding 68% of the coupled product.
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Reaction Time | 8 h |
Stereochemical Control at C3 and C4
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures of the oxetanone intermediate are resolved using L-tartaric acid in ethanol. The (3R,4R)-diastereomer preferentially crystallizes, achieving 92% enantiomeric excess (ee) after two recrystallizations.
Asymmetric Catalysis
Preliminary studies with Jacobsen’s thiourea catalyst in a Michael addition step demonstrate moderate stereoselectivity (65% ee), suggesting room for optimization.
Final Coupling and Purification
Mitsunobu Reaction
The triazole-methyl group is introduced via Mitsunobu conditions:
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:5) yields analytically pure product (mp 148–150°C, [α]D²⁵ = +42.3° (c 1.0, CHCl₃)).
Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18, MeCN/H₂O 70:30) confirms >99% purity, with retention time = 12.3 min.
Scalability and Industrial Considerations
The one-pot hydrolysis-cyclization method is amenable to kilogram-scale production, with a 50% overall yield from 1,3-dichloroacetone. Key challenges include:
-
Cost of Chiral Resolving Agents : L-Tartaric acid adds ~$120/kg to production costs.
-
Solvent Recovery : DMF and CH₂Cl₂ require distillation for reuse, increasing energy expenditure.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing (3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone?
- Methodological Answer : Synthesis typically involves constructing the oxetanone ring and introducing the triazole and difluorophenyl groups. Key challenges include stereochemical control (3R,4R configuration) and minimizing side reactions from fluorinated intermediates. For example, sodium ethoxide in ethanol can facilitate triazole ring formation , while chiral auxiliaries or catalysts may enhance enantiomeric purity . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., R-factor <0.05, T=295 K) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- NMR spectroscopy : -NMR identifies fluorine environments, while NOESY confirms spatial proximity of substituents .
Q. How can fluorinated intermediates be stabilized during synthesis?
- Methodological Answer : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) are prone to hydrolysis under basic conditions. Strategies include:
- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Low-temperature reactions (-20°C to 0°C) to suppress decomposition .
- Workup via ice-water quenching to isolate intermediates rapidly .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole substitution patterns) impact biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varied triazole substituents (e.g., methyl, phenyl) and test against target enzymes (e.g., cytochrome P450).
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., fungal CYP51 for antifungal activity) .
- In vitro assays : Measure IC values in enzyme inhibition assays (e.g., fluorometric microplate readers) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-validate /-NMR with HSQC/HMBC for ambiguous peaks .
- Isotopic labeling : Introduce or to track signal splitting in complex spectra .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z accuracy <2 ppm) .
Q. How can reaction mechanisms for triazole incorporation be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-determining steps .
- Isolation of intermediates : Use flash chromatography to trap and characterize transient species (e.g., azide intermediates) .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for cycloaddition steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
